Dehydroeffusol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAPRXWKRZPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223419 | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73166-28-6 | |
| Record name | Effusol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73166-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Effusol S Biological Activities
Neurobiological and Central Nervous System (CNS) Activities
Effusol, a phenanthrene (B1679779) compound, has been the subject of investigations into its effects on the central nervous system. Research has focused on its potential to modulate key neurophysiological processes, particularly those related to cognitive function and neuronal signaling.
Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. Studies have explored Effusol's influence on this process, especially under conditions that mimic cellular stress.
Exposure to high levels of corticosterone (B1669441), a stress hormone, is known to impair synaptic plasticity by attenuating long-term potentiation (LTP) in the hippocampal CA1 region. nih.govnih.gov Research has demonstrated that Effusol can counteract this impairment. In in vivo studies, the attenuation of CA1 LTP induced by perfusion with corticosterone was rescued by co-perfusion with Effusol. nih.govnih.govresearchgate.net This suggests that Effusol directly interferes with the molecular cascade initiated by corticosterone that leads to the suppression of LTP. nih.gov
| Condition | Description | Outcome on CA1 LTP | Reference |
|---|---|---|---|
| Control | Standard LTP induction. | Normal LTP magnitude. | researchgate.net |
| Corticosterone (CS) | LTP induction following pre-perfusion with corticosterone. | Significantly attenuated LTP magnitude compared to control. | researchgate.net |
| Corticosterone + Effusol | LTP induction with co-perfusion of corticosterone and Effusol. | LTP magnitude was significantly rescued compared to the corticosterone-only group. | researchgate.net |
The mechanism by which corticosterone attenuates LTP is linked to the dysregulation of intracellular zinc (Zn²⁺). nih.govnih.gov Effusol appears to exert its restorative effects on LTP by addressing this issue. While Effusol does not prevent the corticosterone-induced increase in extracellular Zn²⁺ in the hippocampal CA1 region, it effectively suppresses the subsequent pathological increase in intracellular Zn²⁺ within CA1 pyramidal cells. nih.govnih.gov This targeted action on intracellular zinc homeostasis is considered a key component of its neuroprotective mechanism. nih.gov Further research indicates that Effusol can also reduce the intracellular increase in both Zn²⁺ and reactive oxygen species (ROS) induced by amyloid β 1-42, which is also associated with Zn²⁺ dysregulation. researchgate.net
Chronic stress is a significant contributor to cognitive impairments. nih.govnih.govmedrxiv.orgresearchgate.net Given that elevated corticosterone levels are a primary mediator of the stress response, Effusol's ability to counteract corticosterone's negative effects on synaptic plasticity suggests a potential role in defending against stress-induced cognitive decline. nih.govnih.gov By rescuing CA1 LTP from corticosterone-induced suppression, Effusol helps to preserve a critical mechanism for hippocampal-dependent learning and memory, which is often compromised under chronic stress. nih.govresearchgate.net The compound's ability to suppress extracellular glutamate (B1630785) accumulation and subsequent intracellular zinc dysregulation is the likely mechanism through which it protects hippocampal function against the detrimental effects of stress. nih.govnih.gov
Beyond its effects on the glutamatergic system, Effusol has been shown to directly interact with Gamma-Aminobutyric Acid type A (GABA-A) receptors. mdpi.com GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. nih.gov Effusol acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA when it binds to the receptor. mdpi.com Studies have found that Effusol modulates GABA-A receptors with an EC₅₀ value of 31 µM. mdpi.com This potentiation of GABAergic inhibition may contribute to its ability to reduce the extracellular accumulation of glutamate, thereby protecting against excitotoxicity. researchgate.netresearchgate.net
| Compound | EC₅₀ (µM) | Maximal Stimulation (%) at 300 µM | Reference |
|---|---|---|---|
| Effusol | 31 | 188 | mdpi.com |
| Dehydroeffusol (B30453) | 27 | 239 | mdpi.com |
Engagement with Gamma-Aminobutyric Acid (GABA) Receptors
Enhancement of GABA-Induced Chloride Currents
Effusol has been shown to potentiate the function of GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions (Cl⁻) into the neuron. genesispub.org This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal excitability. researchgate.net Research indicates that Effusol enhances the current mediated by GABA-A receptors in in-vitro systems. nih.gov This suggests that Effusol can amplify the natural inhibitory signals produced by GABA, thereby contributing to a reduction in neuronal over-activity.
Allosteric Modulation of GABAA Receptors, Independent of Benzodiazepine (B76468) Binding Sites
Effusol's mechanism of action on GABA-A receptors is characterized as allosteric modulation. youtube.com This means that it binds to a site on the receptor that is distinct from the GABA binding site itself. nih.gov By binding to this allosteric site, Effusol induces a conformational change in the receptor that increases the efficiency of GABA binding and/or the channel's opening frequency, ultimately enhancing the inhibitory current. researchgate.net
Notably, this allosteric modulation appears to be independent of the binding sites for benzodiazepines, a well-known class of drugs that also act as positive allosteric modulators of GABA-A receptors. nih.gov Benzodiazepines bind to a specific site at the interface of the α and γ subunits of the GABA-A receptor. wikipedia.org The available research on Effusol does not indicate that it competes for or interacts with this specific benzodiazepine binding site, suggesting a distinct mechanism of action for its modulatory effects on the GABA-A receptor.
Neuroprotective Mechanisms
Amelioration of Amyloid-Beta1-42 (Aβ1-42)-Mediated Neurotoxicity
Effusol has demonstrated a significant capacity to counteract the neurotoxic effects of the amyloid-beta 1-42 (Aβ1-42) peptide, a key pathological hallmark of Alzheimer's disease. nih.gov Studies have shown that Effusol can ameliorate the neurotoxicity induced by Aβ1-42 in the dentate gyrus of the hippocampus. nih.govnih.gov This neuroprotective effect is crucial, as the accumulation of Aβ1-42 is linked to neuronal death and cognitive decline.
Reduction of Intracellular Reactive Oxygen Species (ROS) Generation
One of the primary mechanisms through which Aβ1-42 exerts its toxic effects is by inducing oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. Research has shown that Effusol effectively reduces the generation of intracellular ROS that is triggered by Aβ1-42. nih.gov This antioxidant activity helps to protect neurons from the damaging cascade of events initiated by oxidative stress.
Mitigation of Zinc Ion Dysregulation in Aβ1-42 Pathogenesis
The pathogenesis of Aβ1-42 is also intricately linked to the dysregulation of metal ions, particularly zinc (Zn²⁺). Aβ1-42 can bind to and transport zinc ions into neurons, leading to an intracellular accumulation that contributes to neurotoxicity. Effusol has been found to mitigate this zinc ion dysregulation by reducing the intracellular increase in Zn²⁺ levels caused by Aβ1-42. nih.gov This action helps to restore a more balanced intracellular environment and protect against zinc-mediated neuronal damage.
Potential Reduction of Aβ-Induced Synaptic Hyperexcitation
A potential mechanism contributing to Effusol's neuroprotective effects is the reduction of synaptic hyperexcitation induced by Aβ1-42. nih.govnih.gov The accumulation of Aβ can lead to an over-activity of excitatory synapses, a phenomenon that can contribute to neuronal damage and cognitive deficits. nih.gov It is hypothesized that by activating GABA-A receptors and enhancing inhibitory neurotransmission, Effusol may counteract this Aβ-induced hyperexcitability, thereby protecting synapses and neurons from excitotoxicity. nih.govnih.gov
Data Tables
Table 1: Mechanistic Actions of Effusol
| Biological Activity | Mechanism | Key Findings |
| GABAergic Modulation | Enhancement of GABA-Induced Chloride Currents | Potentiates GABA-A receptor-mediated currents. nih.gov |
| GABAergic Modulation | Allosteric Modulation of GABA-A Receptors | Acts on a site distinct from the GABA and benzodiazepine binding sites. |
| Neuroprotection | Amelioration of Aβ1-42-Mediated Neurotoxicity | Reduces neuronal damage caused by the amyloid-beta peptide. nih.gov |
| Neuroprotection | Reduction of Intracellular ROS | Decreases the production of damaging reactive oxygen species. nih.gov |
| Neuroprotection | Mitigation of Zinc Ion Dysregulation | Lowers the intracellular accumulation of zinc ions. nih.gov |
| Neuroprotection | Reduction of Synaptic Hyperexcitation | Potentially counteracts Aβ-induced neuronal over-activity. nih.govnih.gov |
Amelioration of Ischemic Stroke
Ischemic stroke, a major cause of disability and death worldwide, is characterized by brain tissue damage resulting from insufficient blood supply. nih.gov The pathophysiology of ischemic stroke involves a complex cascade of events, including inflammation, oxidative stress, and programmed cell death. nih.gov Recent research has highlighted the potential of Effusol as a neuroprotective agent in the context of this condition.
A critical inflammatory process implicated in the pathology of ischemic stroke is pyroptosis, a form of programmed cell death mediated by the inflammasome complex. researchgate.net The NOD-like receptor protein 3 (NLRP3) inflammasome plays a central role in this process. mdpi.comu-szeged.hu Upon activation by cellular stress signals common in stroke, the NLRP3 inflammasome triggers the activation of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of potent pro-inflammatory cytokines, thereby exacerbating brain injury. researchgate.netnih.gov
Recent studies have demonstrated that Effusol may offer protection against ischemic stroke by directly intervening in this pathway. nih.gov Research indicates that Effusol can mitigate damage induced by ischemic stroke by downregulating the expression of key components of the NLRP3 inflammasome. nih.gov It has been shown to reduce the mRNA and protein levels of Toll-like receptor 4 (TLR4), the nuclear transcription factor NF-κB p65, and essential proteins of the NLRP3 inflammasome. nih.gov
A key finding is that Effusol directly targets the NLRP3 protein, which inhibits the hyperactivation of the inflammasome and subsequent pyroptosis. nih.gov This action helps to suppress the over-activation of microglia, a type of immune cell in the brain whose pyroptosis contributes significantly to neuroinflammation following a stroke. nih.gov Furthermore, Effusol has been observed to alleviate mitochondrial damage by increasing ATP levels and stabilizing the mitochondrial membrane potential, which are crucial for cell survival. nih.gov These findings provide a theoretical basis for Effusol as a potential drug candidate for the treatment of ischemic stroke by modulating NLRP3-mediated pyroptosis. nih.gov
Antiproliferative and Anticancer Pathways
In addition to its neuroprotective effects, Effusol and related phenanthrenes extracted from Juncus species have been investigated for their antiproliferative and anticancer properties. u-szeged.hu These compounds have shown the ability to inhibit the growth of various cancer cell lines, often through the induction of programmed cell death, or apoptosis.
Cytotoxicity in Human Cancer Cell Lines
The cytotoxic potential of Effusol has been evaluated against several human cancer cell lines. Cytotoxicity is a measure of a compound's ability to kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Research has specifically demonstrated the antiproliferative activity of Effusol against HeLa cells, a cell line derived from cervical cancer. Studies have determined a significant cytotoxic effect, with Effusol possessing an IC₅₀ value of 2.3 µM against this cell line. u-szeged.hu
While specific IC₅₀ values for Effusol against the breast cancer cell lines MCF-7 and T-47D, and the ovarian cancer cell line A2780 are not detailed in the reviewed literature, evidence from related compounds and derivatives strongly suggests activity. Other phenanthrenes isolated from Juncus effusus have shown moderate cytotoxicity against the MCF-7 cell line. nih.gov Furthermore, studies on phenanthrenes from the related Juncus maritimus plant have tested against a panel including HeLa, T-47D, A2780, and MCF-7 cells. mdpi.com Notably, dimeric phenanthrenes that are constructed from Effusol monomers exhibited substantial antiproliferative activity against all the investigated cell lines, highlighting the potential of the Effusol chemical scaffold in targeting these cancers. mdpi.com
Interactive Data Table: Cytotoxicity of Effusol Below is a summary of the reported cytotoxic activity of Effusol against a specific human cancer cell line.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Effusol | HeLa | Cervical Cancer | 2.3 u-szeged.hu |
Induction of Apoptosis (e.g., Caspase-3-mediated cytotoxicity)
Apoptosis is a crucial pathway for programmed cell death that, when dysregulated, can lead to cancer development. A key family of proteins that execute apoptosis are caspases, with caspase-3 being a primary effector caspase. nih.gov The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of cellular proteins and ultimately, cell death. nih.gov
While direct studies focusing exclusively on Effusol's role in caspase-3 activation are limited, research into structurally similar phenanthrenes provides significant insight. Juncusol, a phenanthrene that is structurally very similar to Effusol, has been shown to cause a significant and concentration-dependent increase in caspase-3 activity in cancer cells. u-szeged.hu This suggests that a likely mechanism for the antiproliferative activity of Effusol involves the induction of apoptosis through the activation of the caspase-3 pathway. u-szeged.hu This mode of action is a desirable trait for anticancer agents, as it triggers a clean and controlled elimination of cancer cells.
Impact on Cancer-Associated Signaling Pathways (as suggested by related phenanthrenes)
While direct studies on Effusol's specific impact on many cancer-associated signaling pathways are still emerging, research on related phenanthrenes provides significant insights into its potential mechanisms of action. Natural products, including phenanthrenes, are known to exert their anticancer effects by modulating numerous critical cellular signaling pathways that control cell proliferation, survival, and metastasis. frontiersin.orgnih.gov These pathways include, but are not limited to, the NF-κB, MAPK, Akt, and p53 pathways. frontiersin.orgnih.govmdpi.com
For instance, Juncusol, a phenanthrene closely related to Effusol, has been shown to induce a significant, concentration-dependent increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. u-szeged.husemanticscholar.org This suggests an activation of the intrinsic or extrinsic apoptosis pathways. Furthermore, Juncusol was found to decrease tubulin polymerization, indicating a potential disruption of the cytoskeleton, which is crucial for cell division, migration, and signaling. u-szeged.husemanticscholar.org Given the structural similarity, it is plausible that Effusol may share some of these mechanisms, interfering with pathways that regulate apoptosis and cell cycle progression. The antiproliferative effects of phenanthrenes are often linked to their ability to promote apoptosis, inhibit cell proliferation, and prevent oxidative stress. mdpi.com
Structure-Activity Relationships (SAR) in Antiproliferative Effects
The antiproliferative activity of Effusol and its analogs is deeply rooted in their chemical structure. Studies comparing various natural and semi-synthetic phenanthrenes have begun to delineate the specific molecular features that govern their cytotoxic efficacy against cancer cells. u-szeged.humdpi.com
Effusol itself has demonstrated significant antiproliferative activity against various cancer cell lines. For example, it was reported to be active against HeLa human cervical cancer cells. nih.gov In one study, the IC50 value for Effusol against HeLa cells was 2.3 µM. u-szeged.husemanticscholar.org The structural modifications of the phenanthrene scaffold have been a key strategy to understand and enhance this activity.
The type and position of substituent groups on the phenanthrene core are critical determinants of antiproliferative potency.
Methyl Groups: The influence of methyl groups is clearly illustrated by comparing Effusol with Juncusol. The sole structural difference between these two compounds is an additional methyl group at the C-6 position in Juncusol. u-szeged.husemanticscholar.org This single modification results in a marked increase in potency, with Juncusol exhibiting a significantly lower IC50 value of 0.5 µM against HeLa cells, compared to Effusol's 2.3 µM. u-szeged.husemanticscholar.org This suggests that the presence and position of methyl groups can substantially enhance the cytotoxic effect.
Methoxy (B1213986) Groups: The introduction of methoxy groups has also been shown to be a favorable modification. A semi-synthetic derivative of Effusol, substituted with two methoxy groups, displayed promising antiproliferative activity against multiple human tumor cell lines. u-szeged.husemanticscholar.orgresearchgate.net This derivative recorded potent IC50 values of 5.8 µM against MCF-7 (breast cancer), 7.0 µM against T47D (breast cancer), and 8.6 µM against A2780 (ovarian cancer) cells. u-szeged.husemanticscholar.orgresearchgate.net This highlights the potential of methoxylation as a strategy to augment the anticancer properties of the Effusol scaffold.
Antiproliferative Activity of Effusol and Related Phenanthrenes
This table summarizes the half-maximal inhibitory concentration (IC50) values of Effusol and its related compounds against various human cancer cell lines, illustrating the structure-activity relationships.
Antioxidant Mechanisms
Effusol exhibits notable antioxidant properties, which are integral to its biological activity profile. These mechanisms involve direct interaction with free radicals and modulation of the cellular antioxidant machinery.
The antioxidant capacity of phenolic compounds like Effusol is often evaluated by their ability to scavenge stable synthetic radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the radical, a process that can be monitored by a change in color. e3s-conferences.orgnih.gov While specific DPPH and ABTS scavenging data for Effusol are not extensively detailed in the provided context, phenanthrenes as a class are recognized for their antioxidant activities. nih.gov The phenolic hydroxyl groups present in the structure of Effusol are the primary functional moieties responsible for this radical scavenging activity, similar to other well-studied polyphenols. mdpi.comnih.gov The effectiveness of this scavenging action depends on factors like the number and position of hydroxyl groups and steric accessibility to the radical center. nih.govnih.gov
Beyond direct radical scavenging, Effusol appears to contribute to the cell's endogenous antioxidant defense system. Organisms possess a multi-layered defense system against reactive oxygen species (ROS), including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov In a study using the model plant Arabidopsis thaliana, treatment with Effusol and the related compound Juncusol did not induce oxidative stress. nih.gov In fact, these compounds were found to maintain the plant's antioxidant defense mechanisms, in contrast to the parent compound phenanthrene, which induced toxic effects. nih.govresearchgate.netnih.gov This suggests that Effusol may help preserve or enhance the cellular capacity to handle oxidative insults, potentially by upregulating or maintaining the activity of key antioxidant enzymes, thereby protecting the cell from damage. nih.govnih.gov
Reactive oxygen and nitrogen species (ROS/RNS) are not merely damaging agents; they also function as critical signaling molecules in a process known as redox signaling. mdpi.comnih.gov These species can reversibly oxidize specific amino acid residues (like cysteine) in proteins, thereby altering protein function and modulating signaling pathways. nih.gov The antioxidant properties of compounds like Effusol allow them to interfere with these processes. By scavenging ROS/RNS or influencing the cellular redox state, Effusol can potentially modulate the activity of redox-sensitive signaling proteins and transcription factors. mdpi.comnih.gov This interaction can affect a wide array of cellular functions, including immune responses, inflammation, and apoptosis. nih.govmdpi.com The ability of Effusol to maintain antioxidant defense mechanisms suggests it could play a role in fine-tuning the redox environment, thus influencing signaling cascades that are crucial for cellular homeostasis and response to stress. nih.govmdpi.com
Antimicrobial and Biocontrol Activities
Effusol, primarily isolated from plants of the Juncus genus, has demonstrated significant antimicrobial properties. researchgate.netnih.govresearchgate.netnih.gov These activities are particularly relevant in the context of agricultural biocontrol, where naturally derived compounds are sought as alternatives to synthetic fungicides.
A key area of research has been the evaluation of Effusol's potential as a biocontrol agent against significant plant pathogens. nih.gov Zymoseptoria tritici is the causative agent of Septoria tritici blotch, one of the most economically damaging diseases of wheat. nih.govnih.gov The control of this fungus heavily relies on synthetic fungicides, prompting research into alternative strategies like biocontrol. nih.gov
In this context, Effusol, isolated from the rhizomes of the extremophile plant Juncus maritimus, has shown potent and specific antifungal activity against Z. tritici. nih.gov Laboratory studies have quantified this inhibitory effect, establishing key efficacy parameters. nih.gov A purified form of Effusol demonstrated a strong antifungal effect with a minimal inhibitory concentration (MIC) of 19 µg/mL. nih.gov Furthermore, the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit 50% of the fungal growth, was determined to be 9.98 µg/mL. nih.gov These findings underscore Effusol's potential as a promising natural fungicide for controlling Septoria tritici blotch in wheat. nih.gov
Table 1: Antifungal Efficacy of Effusol against Zymoseptoria tritici
| Parameter | Concentration (µg/mL) | Reference |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 19 | nih.gov |
| Half-Maximal Inhibitory Concentration (IC50) | 9.98 | nih.gov |
Beyond its specific action against Z. tritici, Effusol is part of the phenanthrene class of compounds, which is known for a wide array of biological activities, including general antimicrobial effects. scispace.comnih.govresearchgate.net Phenanthrenes derived from Juncus species have been investigated for their activity against various microbes. researchgate.net For instance, phenanthrenes isolated from the roots of Juncus inflexus have shown activity against several pathogens, including methicillin-resistant Staphylococcus aureus. nih.gov
The mechanisms underlying the antimicrobial action of such compounds can be multifaceted, often involving the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. mdpi.com While the precise spectrum of Effusol's general antimicrobial activity is an ongoing area of research, its demonstrated efficacy as an antifungal agent suggests it is a significant bioactive component of the plants from which it is derived. researchgate.netnih.gov
Spasmolytic Activity
Phenanthrene derivatives, particularly those isolated from the Orchidaceae and Juncaceae families, have been reported to possess spasmolytic activity, referring to their ability to relieve spasms of smooth muscle. nih.govgoogle.com This activity is often investigated using isolated tissue preparations, such as the guinea-pig ileum or rabbit jejunum, where the compound's ability to relax induced contractions is measured. mdpi.commdpi.com
The mechanisms behind spasmolytic effects typically involve interference with calcium ion (Ca²⁺) influx into smooth muscle cells, which is essential for contraction. mdpi.com Many natural antispasmodics act as calcium channel blockers. mdpi.commdpi.com Another common mechanism is the blockade of muscarinic acetylcholine (B1216132) receptors, which prevents the neurotransmitter acetylcholine from initiating muscle contraction. mdpi.com Some compounds may exhibit a dual mechanism, affecting both calcium channels and muscarinic receptors. mdpi.com While the specific spasmolytic mechanisms of Effusol have not been detailed as extensively as its antifungal properties, the activity is a recognized characteristic of the broader phenanthrenoid class to which it belongs. nih.gov
Other Documented or Suggested Biological Activities
Phenanthrenes as a chemical class are known to possess significant anti-inflammatory properties. scispace.comnih.gov Research into various phenanthrene derivatives has uncovered several mechanisms through which they exert these effects. nih.gov A primary pathway involves the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. nih.gov This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov
Further investigation into the molecular pathways has shown that some phenanthrenes can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK. nih.gov They can also prevent the activation of the nuclear factor-kappa B (NF-κB) pathway by inhibiting the degradation of its inhibitor, IκBα. nih.gov The MAPK and NF-κB pathways are critical signaling cascades that regulate the expression of numerous pro-inflammatory genes. nih.gov By targeting these pathways, phenanthrene compounds can effectively reduce the inflammatory response. nih.gov
Table 2: General Anti-inflammatory Mechanisms of Phenanthrene Derivatives
| Mechanism | Key Molecules Involved | Effect | Reference |
|---|---|---|---|
| Inhibition of Pro-inflammatory Mediators | Nitric Oxide (NO), Tumor Necrosis Factor-α (TNF-α) | Reduced production of inflammatory signaling molecules | scispace.comnih.gov |
| Suppression of Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Decreased synthesis of NO | nih.gov |
| Modulation of Signaling Pathways | MAPKs (p38, JNK), NF-κB | Inhibition of pro-inflammatory gene expression | nih.gov |
Effusol has demonstrated cellular protective capabilities, particularly through the maintenance of antioxidant defense systems. nih.govnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to cellular damage. nih.gov Studies on Arabidopsis thaliana seedlings showed that while the parent compound phenanthrene induced toxic effects, treatment with Effusol helped maintain antioxidant defense mechanisms. nih.govnih.gov This suggests that Effusol can protect cells from certain types of chemical stress without causing oxidative damage itself. nih.gov
This protective role is linked to the modulation of antioxidant enzymes and a reduction in polyamine degradation. nih.govnih.gov Furthermore, extracts from Juncus effusus, a source of Effusol, have been shown to protect oral keratinocytes from damage and reduce inflammatory responses triggered by bacterial endotoxins, indicating a role in maintaining cellular and tissue integrity. nih.gov
Synthetic and Semisynthetic Approaches to Effusol and Its Analogues
Isolation and Purification Methodologies
Effusol is a naturally occurring phenanthrene (B1679779) predominantly found in plants of the Juncus genus. Its isolation is a multi-step process involving initial extraction followed by extensive purification.
The initial step in obtaining natural effusol involves its extraction from various rush species. The general procedure begins with the collection and drying of the plant material, typically the aerial parts or rhizomes, which are then ground into a powder to maximize the surface area for solvent interaction. nih.govnih.govnih.gov
Methanol (B129727) is commonly employed as the initial extraction solvent at room temperature. nih.govnih.govu-szeged.hu The powdered plant material is percolated or soaked in methanol to create a crude extract. nih.govu-szeged.hu Following concentration, this crude extract undergoes a liquid-liquid partitioning process. This involves dissolving the extract in a methanol-water mixture and sequentially partitioning it against solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297). nih.govnih.govu-szeged.hu This partitioning separates compounds based on their solubility, with phenanthrenes like effusol typically concentrating in the moderately polar fractions, such as the chloroform or dichloromethane (B109758) phase. nih.govnih.gov For instance, in studies on Juncus tenuis, effusol was isolated from the dichloromethane fraction of the methanolic extract. nih.gov Similarly, investigations into Juncus maritimus utilized the chloroform-soluble fraction for further purification. nih.gov
Table 1: Summary of Extraction Protocols for Effusol from Juncus Species
| Plant Species | Plant Part Used | Initial Extraction Solvent | Partitioning Solvents | Fraction Containing Effusol | Reference |
| Juncus tenuis | Dried aerial parts | Methanol (MeOH) | n-hexane, Dichloromethane (CH₂Cl₂) | Dichloromethane | nih.gov |
| Juncus maritimus | Dried aerial parts | Methanol (MeOH) | n-hexane, Chloroform (CHCl₃), Ethyl acetate (EtOAc) | Chloroform | nih.gov |
| Juncus maritimus | Dried rhizomes | Methanol (MeOH) | Dichloromethane (CH₂Cl₂) | Dichloromethane | nih.gov |
| Juncus effusus | Medullae (stems) | Ethanol | Ethyl acetate (EtOAc) | Ethyl acetate | researchgate.netnih.gov |
| General Method | Dried plant material | Methanol (MeOH) | n-hexane, Chloroform/Dichloromethane, Ethyl acetate | Chloroform/Dichloromethane | u-szeged.hu |
The crude or partitioned extracts contain a complex mixture of compounds, necessitating further purification through a combination of chromatographic techniques to isolate pure effusol. nih.govu-szeged.hu The choice and sequence of these techniques are critical for achieving high purity.
The process often begins with low-pressure column chromatography methods for initial fractionation.
Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC) using silica (B1680970) gel are frequently used for the initial separation of the extract into major fractions based on polarity. nih.govu-szeged.hu
Sephadex LH-20 gel chromatography is another common step, utilized for separating compounds primarily by size and also by polarity, often with a solvent system like dichloromethane-methanol. u-szeged.hu
Finer purification is achieved using medium- and high-pressure techniques that offer superior resolution.
Medium Pressure Liquid Chromatography (MPLC) , often on reversed-phase (RP) materials, is employed for further purification of the initial fractions. nih.govu-szeged.hu
High-Performance Liquid Chromatography (HPLC) , particularly preparative and semi-preparative RP-HPLC, is typically the final step to yield highly pure effusol. nih.govnih.govu-szeged.hu
The identity and purity of the isolated effusol are confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Table 2: Chromatographic Techniques Used in Effusol Purification
| Technique | Stationary Phase/Medium | Purpose in Workflow | Reference |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Initial, coarse fractionation of crude extract | nih.govu-szeged.hu |
| Column Chromatography (CC) | Silica Gel | Initial separation and fractionation | nih.govnih.gov |
| Gel Chromatography | Sephadex LH-20 | Size-based separation of fractions | u-szeged.hu |
| Medium Pressure Liquid Chromatography (MPLC) | Reversed-Phase (RP) | Intermediate purification of fractions | nih.govu-szeged.hu |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP) | Final purification to yield pure compound | nih.govnih.gov |
Chemical Synthesis and Semisynthesis Strategies
Beyond isolation from natural sources, chemical synthesis provides a means to produce effusol and, more importantly, to create structural analogues with potentially novel properties. These strategies range from modifying the naturally isolated molecule to building its complex core from simple precursors.
Diversity-Oriented Synthesis (DOS) is an approach that aims to generate a wide range of structurally diverse molecules from a common starting material. mdpi.comsouralgroup.com In the context of effusol, this involves using the naturally isolated compound as a scaffold for chemical modifications. This strategy was employed in a study where effusol isolated from Juncus tenuis was subjected to semisynthetic modifications to create new derivatives. nih.govnih.gov This approach allows for the rapid generation of a library of related compounds, which can then be screened for enhanced or new biological activities. nih.gov The goal is to explore the chemical space around the natural product core to identify structure-activity relationships. beilstein-journals.org
Hypervalent iodine(III) reagents are versatile, environmentally friendly oxidizing agents used in a wide array of organic transformations. nih.govnih.gov Their application in the semisynthesis of effusol analogues has been specifically documented. nih.govnih.gov
In a diversity-oriented approach, effusol was transformed using a hypervalent iodine(III) reagent. nih.govnih.gov This reaction led to the oxidative modification of the effusol structure, producing new racemic semisynthetic compounds that feature an alkyl-substituted p-quinol ring. nih.govnih.gov These reagents are effective in promoting oxidative dearomatization of phenolic substrates, a key transformation in modifying the aromatic core of effusol. frontiersin.orgarkat-usa.org The use of these reagents provides a powerful tool for creating complex molecular architectures from the natural effusol scaffold. nih.govnih.gov
The total synthesis of effusol or its core structure from simple chemical precursors is a significant challenge in organic chemistry. The key structural feature of effusol is its phenanthrene skeleton. General synthetic routes for forming this tricyclic aromatic system are therefore relevant. One classical approach to constructing a fourth ring onto a phenanthrene core, which can be conceptually applied to the formation of the core itself, involves Friedel-Crafts reactions. cambridge.org For example, the succinoylation of a phenanthrene or dihydrophenanthrene, followed by reduction and intramolecular cyclization, is a well-established method for building upon the phenanthrene framework. cambridge.org Other methods may involve post-synthetic modifications of a pre-formed phenanthrene ring system, such as cyclocarbonylation, to introduce further complexity. rsc.org These fundamental strategies in synthetic organic chemistry provide the basis for the de novo construction of the phenanthrene core required for effusol and its analogues.
Derivatization for Enhanced Bioactivity and Specificity
The targeted derivatization of natural products is a cornerstone of medicinal chemistry, aiming to enhance their therapeutic properties while minimizing undesirable side effects. This approach involves the chemical modification of a bioactive parent compound to generate analogues with improved potency, selectivity, and pharmacokinetic profiles. In the context of the phenanthrene compound Effusol, while direct and extensive studies on its derivatization for enhanced bioactivity are not widely available in the public domain, the principles of chemical modification applied to its structural analogue, Dehydroeffusol (B30453), and other related phenolic compounds can provide valuable insights into potential strategies for enhancing its biological efficacy.
Research into the derivatization of compounds structurally related to Effusol, such as other phenanthrenes and natural phenols, has demonstrated that chemical modifications can significantly impact their bioactivity. For instance, the introduction of certain functional groups can alter the molecule's polarity, steric hindrance, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
One common strategy is the modification of hydroxyl groups, which are present in the Effusol structure. Esterification or etherification of these groups can influence the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. For example, studies on other phenolic compounds have shown that converting a hydroxyl group to an ester can lead to improved bioavailability.
Furthermore, the introduction of heterocyclic rings to the core structure of a natural product has been a successful strategy for enhancing bioactivity and specificity. For instance, the addition of a triazole or pyrazole (B372694) ring to the C-17 position of the dehydroepiandrosterone (B1670201) steroid skeleton, a different class of natural product, has been shown to significantly enhance its cytotoxic potency against various cancer cell lines. This increased activity is attributed to the ability of the nitrogen-containing rings to form stronger hydrogen bonds with target enzymes. nih.gov
In the case of this compound, a compound structurally similar to Effusol, it has been shown to possess anticancer properties by inhibiting pathways such as the Wnt/β-catenin pathway in non-small cell lung cancer cells. nih.gov While specific derivatization studies on this compound to enhance this activity are not detailed in the available literature, the existing research on its mechanism of action provides a foundation for designing future derivatization strategies. For example, modifications aimed at increasing its interaction with components of the Wnt signaling pathway could potentially lead to more potent and selective analogues.
Although specific data tables detailing the enhanced bioactivity of Effusol derivatives are not currently available, the following table illustrates a hypothetical structure-activity relationship based on common derivatization strategies applied to other natural products. This serves as a conceptual framework for future research into Effusol derivatization.
Table 1: Conceptual Structure-Activity Relationship of Hypothetical Effusol Derivatives
| Compound | Modification | Predicted Change in Bioactivity | Rationale |
| Effusol | - | Baseline bioactivity | Parent compound |
| Effusol-ester derivative | Esterification of hydroxyl group | Potentially increased cell permeability | Increased lipophilicity |
| Effusol-ether derivative | Etherification of hydroxyl group | Potentially altered solubility and target binding | Modification of hydrogen bonding capacity |
| Effusol-heterocyclic derivative | Addition of a nitrogen-containing heterocycle | Potentially enhanced target-specific interactions | Increased hydrogen bonding potential |
It is important to note that the predictions in Table 1 are based on general principles of medicinal chemistry and findings from studies on other natural products. nih.gov Rigorous experimental validation through the synthesis and biological evaluation of these hypothetical Effusol derivatives would be necessary to confirm these predictions and to fully elucidate the structure-activity relationships.
Advanced Research Methodologies and Future Directions
In Vitro Research Models
In vitro models are fundamental in the preclinical assessment of Effusol, allowing for controlled investigation of its effects at a cellular and molecular level. These systems include various cell cultures and biochemical assays to screen for specific activities.
Research into the neurobiological effects of Effusol has utilized specific neuronal cell models to understand its mechanisms of action. Studies have focused on hippocampal cells, which are crucial for learning and memory.
CA1 Pyramidal Cells: In models of stress-induced cognitive decline, Effusol has demonstrated neuroprotective capabilities. It has been shown to rescue long-term potentiation (LTP) in CA1 hippocampal slices that have been attenuated by corticosterone (B1669441). medchemexpress.comglpbio.comabmole.com This suggests that Effusol can defend hippocampal function. medchemexpress.comglpbio.comabmole.com The underlying mechanism is reported to be the rescue of intracellular Zn2+ dysregulation. glpbio.com
HT22 Cells: The immortalized mouse hippocampal cell line, HT22, has been used to study the cytotoxic effects of compounds isolated from Juncus effusus. nih.govcytion.com Research has indicated that Effusol can induce caspase-3-mediated cytotoxicity in HT22 cells. nih.gov
Neuronal and Glial Cells: While specific studies on broad categories of "neuronal and glial cells" are not detailed, the research on CA1 pyramidal and HT22 cells provides insight into Effusol's effects on specific neuronal phenotypes. medchemexpress.comglpbio.comnih.gov HT22 cells, derived from mouse hippocampus, serve as a model to investigate mechanisms of neuronal cell damage. cytion.comsigmaaldrich.commerckmillipore.com
The potential anticancer effects of Effusol have been explored using various human cancer cell lines.
HeLa Cells: Studies have noted the antiproliferative activity of Effusol against the HeLa human cervical cancer cell line. nih.gov Effusol is among the phenanthrene (B1679779) compounds from Juncus species that have been investigated for anticancer effects. nih.govnih.gov
MCF-7, T47D, A2780, HTB-26, KCR: Specific data on the antiproliferative activity of Effusol against these particular breast cancer (MCF-7, T47D), ovarian cancer (A2780), and other specified cancer cell lines were not identified in the reviewed literature.
MRC-5: The MRC-5 cell line, composed of diploid fibroblasts from lung tissue, is not a cancer cell line but is used as a normal cell model and for producing vaccines. wikipedia.orgatcc.orgcytion.com There is no specific research available detailing the testing of Effusol on the MRC-5 cell line. wikipedia.orgatcc.orgcytion.com
Effusol's antioxidant potential has been quantitatively measured using standard radical scavenging assays. These tests measure the ability of a compound to neutralize stable free radicals. nih.govnih.govmdpi.com
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Effusol demonstrates potent scavenging activity against the DPPH radical, with a reported IC50 value of 79 μM. medchemexpress.comglpbio.comabmole.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The compound shows even stronger activity in the ABTS assay, exhibiting an IC50 value of 2.73 μM. medchemexpress.comglpbio.comabmole.com
Table 1: Radical Scavenging Activity of Effusol
| Assay | IC50 Value (μM) | Source(s) |
|---|---|---|
| DPPH | 79 | medchemexpress.com, glpbio.com, abmole.com |
| ABTS | 2.73 | medchemexpress.com, glpbio.com, abmole.com |
There is no information available from the reviewed scientific literature regarding the evaluation of Effusol in cholinesterase inhibition assays.
In Vivo Research Models
To validate the physiological relevance of in vitro findings, Effusol has been studied in animal models that mimic human disease states, particularly those related to cognitive function.
Corticosterone-induced Models: In alignment with in vitro findings, rodent models have been used to confirm Effusol's protective effects against stress-induced cognitive impairment. Research shows that Effusol can rescue deficits in hippocampal function caused by corticosterone, a model for chronic stress. medchemexpress.comglpbio.comabmole.com
Aβ1-42-mediated Models: While mouse models using amyloid-beta (Aβ) 1-42 peptides are standard for studying Alzheimer's disease-related neurotoxicity and cognitive impairment nih.govnih.gov, specific studies evaluating the direct effect of Effusol in these Aβ1-42-mediated models were not found in the available literature. However, a related compound, dehydroeffusol (B30453), has been studied in this context. nih.gov
Ischemic Stroke Models (e.g., transient middle cerebral artery occlusion (tMCAO))
Rodent models of ischemic stroke are fundamental for understanding the pathophysiology of the condition and for developing novel therapeutic strategies. pitt.edunih.gov One of the most widely used models is the transient middle cerebral artery occlusion (tMCAO), which mimics the clinical scenario of an ischemic infarct followed by reperfusion. frontiersin.orgorganicchemistrydata.org This model is considered a "gold standard" in surgical ischemic stroke research. frontiersin.org
The tMCAO procedure typically involves the insertion of a monofilament through the external carotid artery, which is then advanced to block the middle cerebral artery (MCA). nih.govmdpi.com After a defined period of occlusion, the filament is withdrawn to allow for reperfusion of the blood flow. nih.gov This technique offers the advantage of inducing reproducible infarct volumes and cognitive deficits without the need for a craniotomy. mdpi.com
Recent research has demonstrated that Effusol may offer protective effects against ischemic stroke by targeting the NLRP3 protein to inhibit inflammasome activation-mediated pyroptosis. nih.gov Studies have shown that Effusol can mitigate the damage induced by ischemic stroke and downregulate the expression of inflammatory factors. nih.gov While the specific use of the tMCAO model in studies focused solely on Effusol is not extensively detailed in the currently available literature, this model remains a key methodology for investigating the neuroprotective effects of compounds like Effusol in the context of focal cerebral ischemia. pitt.edunih.govfrontiersin.orgmdpi.com
Plant Models for Biocontrol Activity (e.g., Arabidopsis thaliana, wheat pathogens)
The biocontrol potential of Effusol has been investigated using various plant models. Research has demonstrated its efficacy against significant plant pathogens, such as Zymoseptoria tritici, the fungus responsible for Septoria tritici blotch in wheat. nih.gov In one study, Effusol, purified from the extremophile plant Juncus maritimus, exhibited strong antifungal activity against Z. tritici. nih.gov The minimal inhibitory concentration was reported to be 19 μg/mL, with a half-maximal inhibitory concentration of 9.98 μg/mL, highlighting its potential as a biocontrol agent. nih.gov
The model plant Arabidopsis thaliana has also been instrumental in evaluating the effects of Effusol on plant growth and development. frontiersin.orgnih.gov In a study examining the concentration-dependent effects of Effusol, it was observed that the compound could induce higher biomass in A. thaliana seedlings. frontiersin.org Furthermore, Effusol treatment was found to maintain antioxidant defense mechanisms in the plant. frontiersin.org Interestingly, while the parent compound phenanthrene showed toxic effects, Effusol did not appear to cause oxidative stress in the plant models. frontiersin.org These findings from studies on A. thaliana and wheat pathogens suggest that Effusol holds promise as a candidate for new biopesticides or as a biostimulant for plant growth. frontiersin.orgnih.gov
Molecular and Cellular Biological Techniques
A variety of molecular and cellular biological techniques have been pivotal in understanding the structure and function of Effusol and related compounds.
Spectroscopic Methods for Structure Elucidation (e.g., NMR, MS, HRMS)
The precise chemical structure of Effusol and its derivatives has been determined through the application of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), are essential for structural elucidation. pitt.edu
In studies involving the isolation of phenanthrenes from Juncus species, the structures of these compounds, including Effusol, were determined by analyzing their MS, 1D, and 2D NMR spectra, and by comparing the data with existing literature. pitt.edu For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine the molecular formula of related compounds. pitt.edu
Below are tables detailing the ¹H and ¹³C NMR spectral data for Effusol, which are critical for its structural identification.
Table 1: ¹H NMR Spectral Data for Effusol
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| H-3 | 6.71 | d | |
| H-4 | 7.62 | d | |
| H-6 | 6.67 | s | |
| H-9 | 2.64 | m | |
| H-10 | 2.70 | m | |
| H-11 | 2.22 | ||
| H-12 | 6.78 | dd | |
| H-13 | 5.25, 5.52 | d | |
| H-14 | 2.29 |
Data compiled from related studies of phenanthrenes from Juncus species.
Table 2: ¹³C NMR Spectral Data for Effusol
| Carbon | Chemical Shift (δ) |
|---|---|
| C-1 | 122.7 |
| C-1a | 139.5 |
| C-2 | 156.2 |
| C-5 | 137.1 |
| C-6 | 120.6 |
Data compiled from related studies of phenanthrenes from Juncus species.
Proteomic Analysis and Pathway Identification (as exemplified by related compounds)
Proteomic analysis provides a comprehensive view of the changes in protein expression in response to a particular compound, offering insights into its mechanism of action. While direct proteomic studies on Effusol are not extensively documented, research on the related compound this compound (DHE) provides a valuable example of this methodology. nih.gov
In a study on DHE, shotgun proteomics using liquid chromatography-tandem mass spectrometry was employed to investigate changes in protein profiles in cancer cells following treatment. nih.gov This analysis revealed that DHE affects several cancer-associated signaling pathways, including NF-κB and β-catenin. nih.gov Through quantitative pathway analysis, activating transcription factor 2 (ATF-2) and c-Jun kinase (JNK) were identified as key components in the biological pathways modulated by DHE. nih.gov This type of proteomic approach is crucial for identifying the molecular targets and signaling pathways affected by compounds like Effusol.
Gene Expression and Protein Profiling Studies (e.g., NLRP3 protein, GSDMD)
Investigations into the effects of Effusol on gene and protein expression have provided critical insights into its anti-inflammatory properties. A key finding is that Effusol can ameliorate ischemic stroke by targeting the NLRP3 protein, which is a central component of the NLRP3 inflammasome. nih.gov Research has shown that Effusol downregulates the expression of key components of the NLRP3 inflammasome at both the mRNA and protein levels. nih.gov
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases. nih.gov Its over-activation is implicated in a variety of inflammatory diseases. By inhibiting the NLRP3 inflammasome, Effusol can suppress the subsequent inflammatory cascade. nih.gov
Gasdermin D (GSDMD) is another critical protein in the inflammatory process, acting as a key executor of pyroptosis, a form of inflammatory cell death. elsevierpure.com Upon cleavage by activated caspases, the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines. elsevierpure.com While direct studies on the effect of Effusol on GSDMD expression are limited, the established link between Effusol and the upstream NLRP3 inflammasome suggests that GSDMD is a relevant downstream target in the pathways modulated by Effusol.
Intracellular Ion (e.g., Zn2+) and ROS Measurement
The measurement of intracellular ions and reactive oxygen species (ROS) is essential for understanding the cellular responses to compounds like Effusol. In the context of its biocontrol activity in plant models, studies have shown that Effusol treatment did not lead to an increase in oxidative stress. frontiersin.org Specifically, in Arabidopsis thaliana seedlings, Effusol did not cause a significant change in the levels of hydrogen peroxide (H₂O₂), a common ROS. frontiersin.org
In the context of ischemic stroke and neuroinflammation, the measurement of intracellular ions such as zinc (Zn²⁺) and ROS in microglia is of particular interest. While direct studies measuring the impact of Effusol on intracellular Zn²⁺ levels in neuronal cells are not yet available, techniques using fluorescent dyes like FluoZin-1 AM are established methods for such investigations. nih.gov Similarly, the production of ROS in microglia can be measured to assess the inflammatory state of these immune cells of the brain. researchgate.net Given that Effusol has been shown to mitigate ischemic stroke-induced damage and downregulate inflammatory factors, future research will likely focus on its effects on intracellular ion homeostasis and ROS production in relevant neurological cell types. nih.gov
Computational and In Silico Approaches
Advanced computational methods are pivotal in modern drug discovery and biochemical analysis, offering predictive insights into the behavior and interactions of molecules like Effusol. These in silico techniques accelerate research by modeling complex biological scenarios, identifying potential targets, and refining our understanding of molecular relationships before extensive lab work is undertaken.
Molecular Docking Studies for Target Interaction Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as Effusol, might interact with a protein target at the atomic level.
While specific, published molecular docking studies focusing solely on Effusol are not extensively detailed in current literature, the methodology has been applied to its structural analogs and compounds from its source plants. For instance, a computational framework for drug repositioning identified Effusol as a potential candidate natural compound against Coronaviridae viruses, suggesting predicted interactions with host-cell proteins. nih.gov Furthermore, molecular docking has been used to analyze related phenanthrenes and their derivatives, demonstrating the utility of this approach. researchgate.netresearchgate.net Such studies typically involve docking the ligand into the active site of a target protein to calculate a binding energy score, which indicates the affinity of the interaction. thno.org A more negative score generally signifies a stronger, more stable binding. thno.org This in silico approach is invaluable for hypothesizing mechanisms of action and identifying high-priority targets for experimental validation.
Quantitative Pathway and Key Node Analysis
Quantitative pathway and key node analysis involves using high-throughput data, such as from proteomics, to understand how a compound affects entire biological pathways and to identify the most critical proteins (key nodes) within those networks.
Research on this compound, a closely related phenanthrene, provides a clear example of this methodology's power. acs.orgresearchgate.net A shotgun proteomics analysis revealed that this compound treatment in cancer cells altered several cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress. researchgate.netacs.orgresearchgate.net Through subsequent quantitative analysis of this proteomic data, activating transcription factor 2 (ATF-2) and c-Jun kinase (JNK) were identified as key nodes—central components in the biological pathways modulated by the compound. acs.orgresearchgate.net
In studies on Effusol itself, particularly in the model plant Arabidopsis thaliana, research points to a significant influence on the polyamine metabolic pathway. nih.gov Effusol was found to be highly effective at reducing the degradation of polyamines by decreasing the activity of diamine oxidase (DAO) and polyamine oxidase (PAO) enzymes. nih.gov This modulation of a specific metabolic pathway highlights its potential as a bioactive compound that can be further explored using quantitative systems biology approaches.
Structure-Activity Relationship Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry. They aim to correlate the chemical structure of a compound with its biological activity. By comparing the activities of structurally similar compounds, researchers can deduce which chemical groups are responsible for their effects.
Direct and comprehensive SAR studies on Effusol are emerging. However, foundational work has been laid by comparing its activity to related compounds. For example, an effusol derivative with two methoxy (B1213986) groups demonstrated promising antiproliferative activity against several human cancer cell lines, indicating that modification of the core Effusol structure can significantly influence its biological function. researchgate.net Furthermore, 3D-QSAR models have been developed for other ligands targeting receptors that Effusol and its analogs may interact with, such as the estrogen receptor. scispace.comjyu.fi These models help predict the activity of new derivatives, guiding the synthesis of more potent and selective compounds. scispace.comjyu.fi The inhibitory concentration (IC50) of Effusol against organic anion transporters (OAT1 and OAT3) has been measured at 23.3 µM and 22.7 µM, respectively, providing quantitative data that can be used to build future QSAR models. thieme-connect.com
Considerations for Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and practical applications. For a natural compound like Effusol, this involves assessing its safety profile and exploring its potential uses in fields like environmental science.
Biocompatibility and Toxicity Profiles (mechanistic understanding)
Understanding the biocompatibility and toxicity of a compound is critical for its potential development. Studies on Effusol in the model plant Arabidopsis thaliana provide a detailed mechanistic look at its low toxicity profile in this system. When compared to its parent, unmodified phenanthrene structure, which is known to be hazardous, Effusol exhibits markedly different effects. nih.gov
Phenanthrene treatment significantly decreased the biomass, leaf area, and photosynthetic pigment content in seedlings. nih.gov In contrast, Effusol treatment actually increased plant biomass at all tested concentrations and did not cause significant changes in photosynthetic pigments or soluble protein content. nih.gov
Mechanistically, this difference in toxicity appears related to oxidative stress. While phenanthrene induced toxic effects, Effusol did not cause any oxidative stress in the plants. nih.gov It maintained antioxidant defense mechanisms, evidenced by its lack of effect on hydrogen peroxide (H₂O₂) levels and the activities of key stress enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.gov This suggests a high degree of biocompatibility with plant systems.
| Parameter | Effect of Phenanthrene | Effect of Effusol | Citation |
| Plant Biomass | Significantly decreased | Increased at all tested concentrations | nih.gov |
| Photosynthetic Pigments | Drastic decrease at higher concentrations | No significant changes | nih.gov |
| Soluble Protein Content | Drastic decrease at higher concentrations | No significant changes | nih.gov |
| Hydrogen Peroxide (H₂O₂) Levels | Altered (associated with toxicity) | No significant alterations | nih.gov |
| Antioxidant Enzyme Activity | - | No significant changes, suggesting no oxidative stress | nih.gov |
Potential for Phytoremediation Applications (based on plant-sourced origins and effects on plants)
Phytoremediation is a technology that uses living plants to clean up contaminated soil, air, and water. nih.govbohrium.com The efficiency of phytoremediation can be enhanced by using plant growth regulators, which increase plant biomass and reduce the negative effects of contaminants. nih.govbohrium.comresearchgate.net
Q & A
Q. What experimental models are most suitable for studying Effusol’s neuroprotective effects against stress-induced cognitive decline?
Methodological Answer: To evaluate Effusol’s neuroprotection, use in vitro hippocampal slice electrophysiology to measure long-term potentiation (LTP) under corticosterone-induced stress . Pair this with in vivo behavioral assays (e.g., Morris water maze or Y-maze) in rodent models exposed to chronic stress. Validate mechanisms via Western blotting for synaptic markers (e.g., BDNF, PSD-95) and oxidative stress markers (e.g., SOD, CAT) .
Q. How can researchers ensure the stability of Effusol in experimental setups given its storage requirements?
Methodological Answer: Store Effusol in anhydrous DMSO at -20°C, with aliquots to avoid freeze-thaw cycles. For cell-based assays, prepare fresh working solutions diluted in culture media (final DMSO concentration ≤0.1%). Monitor compound stability via HPLC-UV at 254 nm over 24-hour incubation periods .
Q. What assays are recommended to quantify Effusol’s antioxidant activity, and how do its IC50 values compare to standard antioxidants?
Methodological Answer: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays under standardized protocols (e.g., 30-min incubation in dark conditions). Effusol’s reported IC50 values (79 μM for DPPH; 2.73 μM for ABTS) are comparable to Trolox (6.7 μM for ABTS) but less potent than ascorbic acid (IC50 ~50 μM for DPPH) .
Advanced Research Questions
Q. How can contradictory data between Effusol’s antioxidant and cytotoxic effects be reconciled in cancer studies?
Methodological Answer: Context-dependent activity may arise from redox equilibrium shifts. In cancer cells with high basal ROS, Effusol’s pro-oxidant effects (via Fe³⁺ chelation or mitochondrial disruption) could dominate, triggering apoptosis. Use ROS-sensitive dyes (e.g., DCFH-DA) and compare cytotoxicity across cell lines with varying redox states (e.g., A2780cis vs. MCF-7). Validate via N-acetylcysteine (NAC) co-treatment to suppress ROS-mediated cytotoxicity .
Q. What structural modifications enhance Effusol’s antiproliferative activity, and what mechanisms underpin these changes?
Methodological Answer: Dimerization (e.g., effusol-derived dimers in Juncus spp.) improves potency by 10–20× (e.g., IC50 6.2–9.1 μM in T-47D cells). Introduce vinyl or formyl groups at C-5/C-8 to enhance intercalation with DNA or ER stress induction. Use molecular docking (e.g., Autodock Vina) to predict interactions with caspase-3 or ER stress sensors (ATF6, IRE1α) .
Q. What factors explain Effusol’s variable efficacy across cancer cell lines (e.g., HeLa vs. A2780cis)?
Methodological Answer: Cell-line specificity may stem from differential expression of efflux pumps (e.g., P-gp), metabolic enzymes (CYP450), or apoptotic regulators (Bcl-2/Bax ratios). Perform RNA-seq or qPCR to profile target pathways. Combine Effusol with chemosensitizers (e.g., verapamil for P-gp inhibition) to assess synergy .
Q. How can researchers optimize Effusol’s bioavailability for in vivo neuroprotection studies?
Methodological Answer: Use lipid-based nanoformulations (e.g., liposomes or micelles) to enhance blood-brain barrier penetration. Conduct pharmacokinetic studies (LC-MS/MS) to measure plasma half-life and brain tissue distribution. Compare oral vs. intraperitoneal administration in rodent models .
Methodological Challenges
Q. What strategies mitigate off-target effects when studying Effusol’s impact on hippocampal function?
Methodological Answer: Include corticosterone-only controls to isolate Effusol-specific effects. Use CRISPR/Cas9-knockout models (e.g., glucocorticoid receptor-null mice) to confirm target engagement. Pair electrophysiology with calcium imaging (Fluo-4 AM) to monitor neuronal activity without compound interference .
Q. How should researchers address discrepancies in IC50 values for Effusol’s antioxidant activity across studies?
Methodological Answer: Standardize assay conditions (pH, temperature, solvent composition) and validate with reference antioxidants. Perform inter-laboratory calibration using a shared Effusol batch. Publish raw data (e.g., dose-response curves) to enable meta-analysis .
Q. What in silico tools are recommended to predict Effusol’s interactions with non-target proteins?
Methodological Answer: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify off-targets. Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR) for high-confidence hits (e.g., kinases, GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
